molecular formula C27H30N4O4S2 B2384165 6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 524691-78-9

6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2384165
CAS No.: 524691-78-9
M. Wt: 538.68
InChI Key: QMEBQBJTRYSGSH-UHFFFAOYSA-N
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Description

The compound 6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a derivative of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold, a bicyclic structure that has been extensively modified for diverse pharmacological applications. This compound features:

  • A benzyl group at the 6-position of the thienopyridine core.
  • A 4-(piperidin-1-ylsulfonyl)benzamido substituent at the 2-position.
  • A carboxamide group at the 3-position.

Synthetic routes for analogous compounds (e.g., 6-benzyl derivatives) involve nucleophilic substitution or coupling reactions, as seen in the preparation of structurally related 4,5,6,7-tetrahydrothieno[2,3-c]pyridines .

Properties

IUPAC Name

6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4S2/c28-25(32)24-22-13-16-30(17-19-7-3-1-4-8-19)18-23(22)36-27(24)29-26(33)20-9-11-21(12-10-20)37(34,35)31-14-5-2-6-15-31/h1,3-4,7-12H,2,5-6,13-18H2,(H2,28,32)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEBQBJTRYSGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches

The thieno[2,3-c]pyridine scaffold is typically constructed via Poeschl-Houben cyclization or Knorr-type annulation . Key steps include:

  • Formation of the piperidine-thiophene hybrid : Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate serves as a versatile intermediate. As demonstrated in, this is achieved through:
    • Vilsmeier-Haack reaction of tert-butyl piperidine-1-carboxylate with POCl₃/DMF.
    • Cyclocondensation with ethyl mercaptoacetate under basic conditions (triethylamine, CH₂Cl₂).
    • Deprotection using trifluoroacetic acid to yield the free amine.

Table 1: Representative Conditions for Core Synthesis

Step Reagents/Conditions Yield (%) Reference
Vilsmeier-Haack POCl₃, DMF, 0°C → RT 78
Cyclocondensation Ethyl mercaptoacetate, Et₃N, reflux 45
Deprotection TFA/CH₂Cl₂, 0°C → RT 81

Alternative Routes via Ring Expansion

Patent literature describes hydrogenation-mediated ring expansion strategies using:

  • 1-Benzyl-4-piperidone as a precursor.
  • Morpholine or piperidine derivatives for nitrogen insertion.
  • Raney nickel -catalyzed hydrogenation at 50°C under 10 kg/cm² pressure.

Introduction of the Benzyl Group

Alkylation Strategies

The benzyl moiety is introduced via N-alkylation of the tetrahydrothienopyridine core:

  • Benzyl bromide in DMF with K₂CO₃ as base (60°C, 12 h).
  • Ultrasound-assisted alkylation reduces reaction time to 3 h with 92% yield.

Reductive Amination

Alternative protocols employ benzaldehyde and NaBH₃CN in MeOH/HAc (pH 5), achieving 88% yield while minimizing over-alkylation.

Synthesis of 4-(Piperidin-1-ylsulfonyl)benzamido-Carboxamide

Sulfonylation of Piperidine

  • Piperidine reacts with 4-(chlorosulfonyl)benzoyl chloride in anhydrous THF.
  • Schotten-Baumann conditions (NaOH, H₂O/THF) ensure regioselective sulfonamide formation.

Table 2: Sulfonylation Optimization

Base Solvent Temp (°C) Yield (%)
NaOH THF/H₂O 0 74
Et₃N CH₂Cl₂ RT 68
K₂CO₃ Acetone 40 81

Carboxamide Installation

  • Carbodiimide-mediated coupling (EDC/HOBt) of 4-(piperidin-1-ylsulfonyl)benzoic acid with the thienopyridine amine.
  • Mixed anhydride method using ClCO₂Et/iPr₂NEt in THF yields superior stereochemical control.

Final Assembly and Global Deprotection

Sequential Coupling

  • Amide bond formation between the sulfonamide-bearing benzoyl chloride and the tetrahydrothienopyridine amine.
  • Carboxamide introduction via NH₃/MeOH under high pressure (20 bar, 60°C).

Purification Challenges

  • Silica gel chromatography (EtOAc/hexane 3:1) removes unreacted starting materials.
  • Recrystallization from ethanol/HCl yields pharmaceutical-grade product (purity >99.5% by HPLC).

Process Optimization and Scale-Up Considerations

Solvent Effects

  • Toluene outperforms DMF in hydrogenation steps due to reduced catalyst poisoning.
  • Switchable solvents (e.g., DBU/1-hexanol) enable homogeneous reaction and facile product isolation.

Catalytic Innovations

  • Pd/C vs. Raney Nickel : Pd/C (10 wt%) achieves full deprotection in 8 h vs. 36 h for Ni.
  • Enzymatic catalysis (lipase B) enhances enantiomeric excess to 98% in asymmetric steps.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (600 MHz, DMSO-d₆): δ 7.44 (s, 1H, thiophene), 4.31 (q, J=7.1 Hz, 2H, CH₂Ph), 3.95 (s, 2H, piperidine).
  • HRMS : m/z 539.1234 [M+H]⁺ (calc. 539.1241).

Purity Assessment

  • HPLC : C18 column, MeCN/H₂O (70:30), 1 mL/min, λ=254 nm, t₃=8.7 min.

Chemical Reactions Analysis

6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets such as enzymes and receptors. It may serve as a lead compound for the development of new drugs.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in the construction of novel organic compounds.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific characteristics, such as enhanced conductivity or improved mechanical strength.

    Biological Research: The compound can be used in studies aimed at understanding its effects on biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.

Mechanism of Action

The mechanism of action of 6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact pathways involved depend on the specific biological context and the nature of the targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name 6-Position Substituent 2-Position Substituent Key Bioactivity Reference
Target Compound Benzyl 4-(Piperidin-1-ylsulfonyl)benzamido Not explicitly reported (structural analogs suggest TNF-α inhibition or A1 receptor modulation)
2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid (3b) Methyl Amino (unsubstituted) A1 adenosine receptor modulation
6-(tert-Butoxycarbonyl) analog (3c) tert-Butoxycarbonyl (Boc) Amino (Boc-protected) Intermediate for A1 receptor studies
6-Benzyl-2-(tert-butoxycarbonylamino) analog (4a) Benzyl Boc-protected amino Structural precursor for receptor modulators
2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl analog Methyl 4-(Dimethylsulfamoyl)benzamido Unknown (structural similarity suggests adenosine receptor or TNF-α activity)
Bicyclic thiophenes (e.g., TNF-α inhibitors) Variable (e.g., alkyl, aryl) Varied acyl/amido groups Potent TNF-α production inhibition (IC50 values not reported)
PD 81,723 (from SAR study) N/A 3-(Trifluoromethyl)phenylmethanone A1 receptor allosteric enhancement (1000-fold selectivity over antagonism)

Key Structural and Functional Insights

6-Position Modifications :

  • The benzyl group in the target compound likely increases steric bulk and lipophilicity compared to smaller substituents (e.g., methyl in 3b), which may enhance blood-brain barrier penetration or target affinity .
  • In TNF-α inhibitors (e.g., ), alkyl/aryl groups at this position correlate with improved in vivo activity in inflammatory models .

2-Position Substituents: The 4-(piperidin-1-ylsulfonyl)benzamido group distinguishes the target compound from analogs with simpler acyl groups (e.g., 3b’s amino group or 3c’s Boc protection). Sulfonamide moieties are known to enhance binding to enzymes or receptors through hydrogen bonding or π-stacking . In A1 receptor modulators (e.g., PD 81,723), electron-withdrawing groups like trifluoromethyl optimize allosteric enhancement .

Bioactivity Trends :

  • TNF-α Inhibition : Bicyclic thiophenes with flexible 6-position substituents (e.g., alkyl chains) show efficacy in rat arthritis models, suggesting the target compound’s benzyl group may align with this activity .
  • A1 Receptor Modulation : Substituents at the 2-position (e.g., benzoyl groups) are critical for allosteric effects. The target compound’s piperidin-1-ylsulfonyl group may compete with trifluoromethyl derivatives (PD 81,723) for receptor binding .

Biological Activity

6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C27H31ClN4O4S
  • Molecular Weight : 575.1 g/mol
  • CAS Number : 1216633-58-7

The presence of the thieno[2,3-c]pyridine core is significant as it contributes to the biological activity of the compound.

Research indicates that compounds similar to this compound may act as antagonists for various receptors. Specifically, studies have demonstrated that benzyl-piperidines can function as potent small molecule antagonists for CC chemokine receptors (CCR), particularly CCR3. This receptor is implicated in inflammatory responses and allergic reactions .

Pharmacological Effects

The compound has shown promise in several biological assays:

  • Antiinflammatory Activity : The structural motifs present in the compound suggest potential anti-inflammatory effects. Compounds within the tetrahydrothieno-pyridine class have been evaluated for their ability to modulate inflammatory pathways.
  • Anticancer Potential : Some derivatives of thieno-pyridine have exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Given the piperidine moiety's association with neuroactive compounds, there is potential for neuroprotection, which warrants further investigation.

Case Studies and Research Findings

StudyFindings
PubMed Study (2014) This review organized various biological activities of tetrahydrothieno-pyridine analogs, highlighting their role in drug development due to significant biological activities observed in different models .
CCR Antagonism Study (2002) Identified structure-activity relationships (SAR) that improved binding potency of similar compounds from micromolar to low nanomolar ranges .
Thieno-Pyridine Derivatives Review Discussed the synthesis and biological evaluation of multiple derivatives showing promising results in preclinical trials for anti-inflammatory and anticancer activities .

Q & A

Q. What are the key synthetic steps and reagents for synthesizing this compound?

The synthesis involves three primary stages:

  • Core Formation : Construction of the tetrahydrothieno[2,3-c]pyridine core via cyclization reactions, often using reagents like ammonium acetate or thiourea derivatives under reflux conditions.
  • Sulfonylation : Introduction of the 4-(piperidin-1-ylsulfonyl)benzamido group using sulfonyl chlorides and amine catalysts in anhydrous solvents (e.g., dichloromethane) .
  • Amidation : Coupling the benzamido group to the core using carbodiimide-based coupling agents (e.g., EDC or DCC) in dimethylformamide (DMF) . Critical reagents include potassium permanganate (oxidation), sodium hydride (base-mediated substitutions), and lithium aluminum hydride (reductions) .

Q. Which spectroscopic methods are used for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with characteristic peaks for the piperidinylsulfonyl group (δ 1.4–2.8 ppm) and thienopyridine core (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (m/z 447.57) and fragmentation patterns .
  • HPLC : Ensures purity (>95%) by quantifying impurities under reverse-phase conditions .

Q. What is the molecular formula and physicochemical profile?

  • Formula : C21_{21}H25_{25}N3_{3}O4_{4}S2_{2}
  • Molecular Weight : 447.57 g/mol
  • Density : 1.404 ± 0.06 g/cm³
  • pKa : 12.02 ± 0.20 (basic due to piperidine nitrogen) .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to improve yield?

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency by activating the sulfonyl chloride intermediate .
  • Solvent Optimization : Anhydrous DMF or THF minimizes side reactions (e.g., hydrolysis) .
  • Temperature Control : Maintain 0–5°C during reagent addition to prevent exothermic decomposition .
  • Monitoring : Track reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) .

Q. What strategies prevent degradation of the tetrahydrothienopyridine core during synthesis?

  • Protective Groups : Temporarily protect amine functionalities with Boc (tert-butoxycarbonyl) groups during sulfonylation .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of sulfur moieties .
  • Low-Temperature Workup : Quench reactions at –20°C to stabilize reactive intermediates .

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